molecular formula C7H6N2O5 B8763712 4-Methoxy-5-nitropicolinic acid

4-Methoxy-5-nitropicolinic acid

Cat. No.: B8763712
M. Wt: 198.13 g/mol
InChI Key: GFRXOOFTYZXGER-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitropicolinic acid (CAS 1416801-26-7) is a substituted picolinic acid derivative featuring a methoxy (-OCH₃) group at position 4 and a nitro (-NO₂) group at position 5 on the pyridine ring. Its molecular formula is C₇H₆N₂O₅, with a molecular weight of 198.13 g/mol.

Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

4-methoxy-5-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C7H6N2O5/c1-14-6-2-4(7(10)11)8-3-5(6)9(12)13/h2-3H,1H3,(H,10,11)

InChI Key

GFRXOOFTYZXGER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs differ in substituent positions, functional groups, or backbone frameworks. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Similarity Score
4-Methoxy-5-nitropicolinic acid 1416801-26-7 C₇H₆N₂O₅ 198.13 Methoxy, nitro, carboxylic acid Pyridine ring with substituents at C4 and C5 Reference
6-Methoxy-5-nitropicolinic acid 475272-62-9 C₇H₆N₂O₅ 198.13 Methoxy, nitro, carboxylic acid Positional isomer (methoxy at C6) 0.78
4-Methyl-5-nitropicolinic acid 5832-43-9 C₇H₆N₂O₄ 182.13 Methyl, nitro, carboxylic acid Methyl replaces methoxy; reduced polarity 0.89
4-Hydroxy-3-methoxy-5-nitrobenzoic acid 15785-54-3 C₉H₇NO₇ 225.15 Hydroxy, methoxy, nitro, carboxylic acid Benzoic acid backbone with three substituents 0.83
5-Methoxy-2-nitrophenylacetic acid 20876-29-3 C₉H₈NO₅ 211.16 Methoxy, nitro, acetic acid Phenylacetic acid derivative 0.81
4-Methyl-5-nitropicolinaldehyde 5832-38-2 C₇H₆N₂O₃ 166.13 Methyl, nitro, aldehyde Aldehyde replaces carboxylic acid 0.92

Key Differences and Implications

Positional Isomerism (4- vs. 6-Methoxy):

  • The methoxy group in 4-methoxy-5-nitropicolinic acid (C4) versus 6-methoxy-5-nitropicolinic acid (C6) alters electronic effects on the pyridine ring. The C4 methoxy may enhance para-directing effects during electrophilic substitution, while the C6 isomer could exhibit distinct reactivity in metal coordination .

Methoxy vs.

Backbone Framework:

  • Benzoic acid derivatives (e.g., 4-hydroxy-3-methoxy-5-nitrobenzoic acid) lack the pyridine ring’s nitrogen, affecting hydrogen-bonding capacity and acidity. The hydroxyl group in this compound increases acidity (pKa ~2-3) relative to picolinic acid analogs (pKa ~1-2) .

Functional Group Variations:

  • The aldehyde group in 4-methyl-5-nitropicolinaldehyde enhances electrophilicity, making it reactive in condensation reactions, unlike the carboxylic acid group in the target compound .

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